Diguanylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

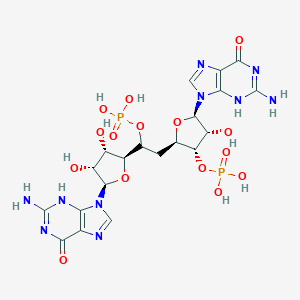

The compound Diguanylic acid is a complex organic molecule. It is characterized by its multiple hydroxyl groups, amino groups, and phosphate groups, making it a significant compound in biochemical and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine base, followed by the formation of the sugar-phosphate backbone. The reaction conditions typically involve the use of protecting groups to ensure the selective reaction of functional groups. Common reagents include phosphoramidites, which are used in the phosphorylation step, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, often involving automated synthesizers for the stepwise addition of nucleotides. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino groups can be reduced to form amines.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the amino groups can produce primary amines.

Applications De Recherche Scientifique

Role in Bacterial Physiology

C-di-GMP as a Second Messenger

Cyclic diguanylic acid functions as a second messenger in various bacterial species, regulating critical physiological processes. It influences the transition between motility and biofilm formation, which is crucial for bacterial survival in diverse environments. For instance, studies have shown that c-di-GMP levels directly correlate with biofilm development, impacting the virulence of pathogens like Pseudomonas aeruginosa and Salmonella typhimurium .

Biofilm Formation

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective extracellular matrix. The presence of c-di-GMP is pivotal in biofilm formation; bacteria with elevated levels of this compound exhibit increased biofilm production and reduced motility . This characteristic makes targeting c-di-GMP signaling pathways a promising strategy for developing antibiofilm therapies.

Therapeutic Applications

Antibiotic Resistance

One of the most pressing challenges in modern medicine is antibiotic resistance, particularly associated with biofilm-forming bacteria. C-di-GMP's role in enhancing biofilm resilience suggests that modulation of its signaling pathways could lead to innovative treatments for infections resistant to conventional antibiotics . Research indicates that inhibiting c-di-GMP synthesis or signaling could reduce biofilm formation and restore antibiotic efficacy against resistant strains .

Vaccine Adjuvant

Recent studies have identified c-di-GMP as an effective vaccine adjuvant. Its ability to act as a danger signal enhances immune responses when combined with vaccines, potentially improving their effectiveness against various pathogens . This application highlights c-di-GMP's dual role in both microbial physiology and immunology.

Table 1: Summary of Key Studies on this compound Applications

| Study | Focus | Findings |

|---|---|---|

| Ross et al. (1987) | Discovery | First identification of c-di-GMP as a second messenger in bacteria. |

| Hall & Lee (2017) | Biofilm | Established link between c-di-GMP levels and bacterial biofilm formation. |

| Mano et al. (2007) | Synthesis | Developed cyclic-dGpGp analogs showing moderate suppression of biofilm formation. |

| Rabin et al. (2015) | Antibiotic Resistance | Highlighted the role of biofilms in enhancing antibiotic resistance; proposed targeting c-di-GMP pathways as a solution. |

| Tsiry et al. (2015) | Immunology | Demonstrated c-di-GMP's potential as a vaccine adjuvant by enhancing immune responses. |

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.

Deoxyadenosine Monophosphate (dAMP): Lacks the hydroxyl groups present in the sugar moiety.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct biochemical properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Propriétés

Numéro CAS |

17332-09-1 |

|---|---|

Formule moléculaire |

C20H26N10O15P2 |

Poids moléculaire |

708.4 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C20H26N10O15P2/c21-19-25-13-6(15(34)27-19)23-2-29(13)17-9(32)8(31)11(43-17)5(44-46(36,37)38)1-4-12(45-47(39,40)41)10(33)18(42-4)30-3-24-7-14(30)26-20(22)28-16(7)35/h2-5,8-12,17-18,31-33H,1H2,(H2,36,37,38)(H2,39,40,41)(H3,21,25,27,34)(H3,22,26,28,35)/t4-,5?,8+,9-,10-,11-,12-,17-,18-/m1/s1 |

Clé InChI |

GWPHQANIBIHXEA-KLZCPPQDSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(C[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)C(CC4C(C(C(O4)N5C=NC6=C5NC(=NC6=O)N)O)OP(=O)(O)O)OP(=O)(O)O)O)O)NC(=NC2=O)N |

Synonymes |

GpGp |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.